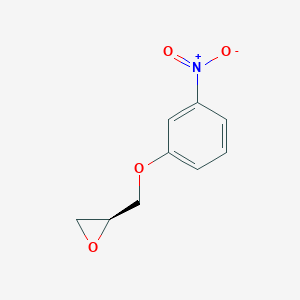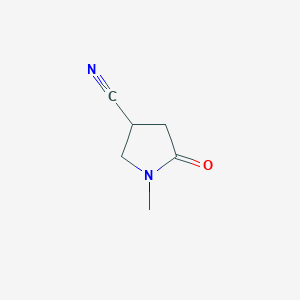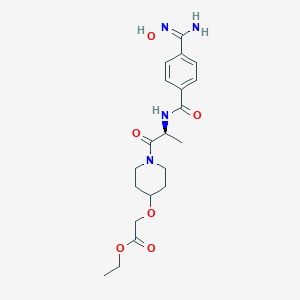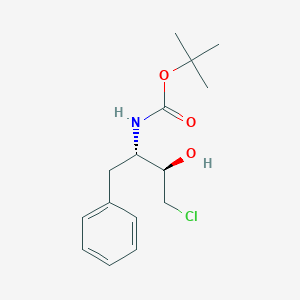![molecular formula C10H8N4S B070016 [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine CAS No. 179599-33-8](/img/structure/B70016.png)
[5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine, also known as BPTA, is a small molecule that has gained significant attention in the scientific research community due to its potential use as a tool compound for probing protein-protein interactions. BPTA has been found to bind to a specific site on the protein FKBP12, which has led to its use in a variety of applications, including drug discovery and structural biology.
Wirkmechanismus
The mechanism of action of [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine involves its binding to a specific site on the FKBP12 protein. This binding can disrupt the interaction between FKBP12 and other proteins, which can lead to changes in cellular processes that are regulated by FKBP12.
Biochemische Und Physiologische Effekte
[5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine has been found to have a variety of biochemical and physiological effects, including the regulation of protein-protein interactions, the modulation of cellular processes, and the potential for use as a therapeutic agent. [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine has been shown to have a high affinity for the FKBP12 protein, which makes it a useful tool for probing protein-protein interactions and for the development of new therapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine is its high affinity for the FKBP12 protein, which makes it a useful tool for probing protein-protein interactions and for the development of new therapeutic agents. However, one of the limitations of [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine is its potential toxicity, which can limit its use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for research on [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine, including the development of new compounds that can bind to FKBP12 with even greater affinity, the use of [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine as a tool for probing protein-protein interactions in complex cellular systems, and the development of new therapeutic agents based on the structure of [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine. Additionally, there is potential for the use of [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine in the development of new diagnostic tools for diseases that are associated with protein-protein interactions.
Synthesemethoden
The synthesis of [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine involves several steps, including the reaction of 2-aminopyrazole with 2-bromo-1,3-benzothiazole, followed by the reduction of the resulting intermediate using sodium borohydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
[5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine has been used in a variety of scientific research applications, including drug discovery, structural biology, and protein-protein interaction studies. [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine has been found to bind to the FKBP12 protein, which is involved in a variety of cellular processes, including protein folding and trafficking. By binding to FKBP12, [5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine can be used to probe the interaction between FKBP12 and other proteins, which can provide insight into the function of these proteins and their role in disease.
Eigenschaften
CAS-Nummer |
179599-33-8 |
|---|---|
Produktname |
[5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine |
Molekularformel |
C10H8N4S |
Molekulargewicht |
216.26 g/mol |
IUPAC-Name |
5-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H8N4S/c11-9-5-7(13-14-9)10-12-6-3-1-2-4-8(6)15-10/h1-5H,(H3,11,13,14) |
InChI-Schlüssel |
WLAOOOBRGCDDEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=NN3)N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=NN3)N |
Synonyme |
1H-Pyrazol-3-amine,5-(2-benzothiazolyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Hydroxy-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B69942.png)




![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide](/img/structure/B69962.png)
![2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B69963.png)
![4-[5-(Trifluoromethyl)pyrid-2-yloxy]thiobenzamide](/img/structure/B69964.png)



